Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of bases such as triethylamine or potassium carbonate, which influence the stereochemistry of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Substitution: Reactions with different nucleophiles can lead to the substitution of functional groups on the bicyclic ring.
Reduction: Can be reduced under specific conditions to yield different stereoisomers.
Common reagents used in these reactions include oxidizing agents like ABNO and bases such as triethylamine and potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the synthesis of complex organic compounds for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with molecular targets through its bicyclic structure. It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . The molecular pathways involved in its action are still under investigation, but its unique structure allows for specific interactions with various biological targets.
Comparison with Similar Compounds
Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions.
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: Another compound with a similar bicyclic structure used in organic synthesis.
The uniqueness of this compound lies in its difluoro substitution, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H23F2NO2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C18H23F2NO2/c1-2-23-16(22)17-10-6-9-15(18(17,19)20)12-21(13-17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
InChI Key |
HRYWBXODKLCNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1(F)F)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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